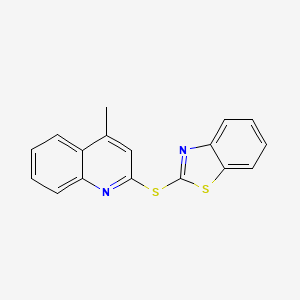![molecular formula C9H10N2O4S B5115591 N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine](/img/structure/B5115591.png)
N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine, also known as NPC, is a small molecule that has been the subject of scientific research due to its potential therapeutic properties. NPC is a derivative of cysteine, an amino acid that is important for the synthesis of proteins and other molecules in the body.
作用機序
The mechanism of action of N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine is not fully understood. However, it has been suggested that N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine exerts its effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine has also been shown to modulate various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of ROS and lipid peroxidation products in various cell and animal models. N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine has been shown to have neuroprotective effects in various in vitro and in vivo models.
実験室実験の利点と制限
One advantage of using N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine in lab experiments is its low toxicity. N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine has been shown to be non-toxic at concentrations up to 200 μM in various cell models. Another advantage is its solubility in water and other polar solvents, which makes it easy to use in various assays. However, one limitation of using N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine in lab experiments is its instability in aqueous solutions. N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine can undergo hydrolysis and oxidation in the presence of water and oxygen, which can affect its activity and stability.
将来の方向性
There are several future directions for the study of N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine. One direction is to further investigate its potential therapeutic properties in various disease models. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine in vivo, in order to determine its optimal dosage and administration route. Additionally, the development of more stable and potent derivatives of N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine could also be explored.
合成法
N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine can be synthesized through a multi-step process that involves the reaction of cysteine with pyridine-3-carboxylic acid. The resulting product is purified using various techniques, including column chromatography and recrystallization. The final product is a white crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo models. N-[(5-hydroxy-3-pyridinyl)carbonyl]cysteine has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
2-[(5-hydroxypyridine-3-carbonyl)amino]-3-sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-6-1-5(2-10-3-6)8(13)11-7(4-16)9(14)15/h1-3,7,12,16H,4H2,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDOFAUZIPKSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)NC(CS)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-methoxy-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5115526.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5115528.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5115542.png)

![2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine](/img/structure/B5115552.png)




![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,6-tetrahydropyridine](/img/structure/B5115582.png)
![8-chloro-N'-[1-(4-isopropoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5115586.png)
![5-[4-(diethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115588.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5115602.png)
